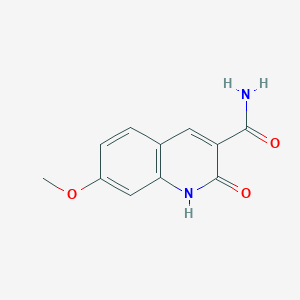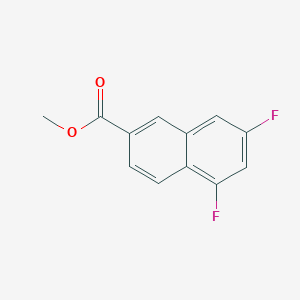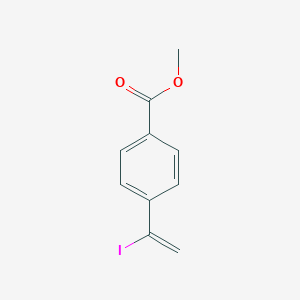
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile: is an organic compound with the molecular formula C11H11NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (C=O) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile involves an aldol condensation reaction. This reaction typically uses acetone and benzaldehyde as starting materials, with a base such as sodium hydroxide to catalyze the reaction. The resulting product is then subjected to dehydration to form the desired compound.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with acetone cyanohydrin to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure product.
化学反应分析
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the -CN group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
科学研究应用
Chemistry: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and ketones.
Medicine: It serves as a precursor in the synthesis of certain drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in synthetic pathways.
相似化合物的比较
3-Oxo-3-phenylpropanenitrile: Lacks the dimethyl groups at the second carbon.
2,2-Dimethyl-3-phenylpropanenitrile: Lacks the ketone group.
2,2-Dimethyl-3-oxo-2-phenylpropanenitrile: Has a different position for the phenyl group.
Uniqueness: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both the nitrile and ketone functional groups, which confer distinct reactivity and versatility in synthetic applications. The dimethyl groups also provide steric hindrance, influencing the compound’s reactivity and stability.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI 键 |
ZNSPWDQIVVHYSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)



